molecular formula C18H13N B3122018 9H-Tribenzo[b,d,f]azepine CAS No. 29875-73-8

9H-Tribenzo[b,d,f]azepine

Cat. No.: B3122018
CAS No.: 29875-73-8
M. Wt: 243.3 g/mol
InChI Key: IMXOMGSWKLUAPZ-UHFFFAOYSA-N
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Description

9H-Tribenzo[b,d,f]azepine is a heterocyclic compound with the molecular formula C18H13N. It is characterized by a structure consisting of three benzene rings fused to an azepine ring.

Mechanism of Action

Mode of Action

It has been reported that the introduction of a heptagonal tribenzo[b,d,f]azepine (tba) donor onto bcz-bn enabled the development of a pure-blue narrowband emitter . This suggests that the compound may interact with its targets to induce significant changes in emission properties.

Result of Action

It has been reported that the compound can induce a significant blue shift of emission from 483 nm to 468 nm and a decrease in the singlet-triplet energy gap . This suggests that the compound may have potential applications in the development of narrowband emitters.

Action Environment

The action, efficacy, and stability of 9H-Tribenzo[b,d,f]azepine can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature . This suggests that the compound’s stability and activity may be sensitive to changes in temperature and atmospheric conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Tribenzo[b,d,f]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of potassium tert-butoxide in tetrahydrofuran, followed by heating . Another approach includes the use of palladium-catalyzed reactions with reagents such as 2,4-dichloropyridine and sodium tert-butoxide in toluene .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 9H-Tribenzo[b,d,f]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .

Scientific Research Applications

9H-Tribenzo[b,d,f]azepine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 9H-Tribenzo[b,d,f]azepine stands out due to its unique combination of three benzene rings fused to an azepine ring, providing distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

14-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N/c1-2-8-14-13(7-1)15-9-3-5-11-17(15)19-18-12-6-4-10-16(14)18/h1-12,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXOMGSWKLUAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-Tribenzo[b,d,f]azepine
Reactant of Route 2
9H-Tribenzo[b,d,f]azepine
Reactant of Route 3
9H-Tribenzo[b,d,f]azepine
Reactant of Route 4
9H-Tribenzo[b,d,f]azepine
Reactant of Route 5
9H-Tribenzo[b,d,f]azepine
Reactant of Route 6
9H-Tribenzo[b,d,f]azepine

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